
5-Bromo-2-ethynylpyridine
Overview
Description
5-Bromo-2-ethynylpyridine: is an organic compound with the molecular formula C7H4BrN and a molecular weight of 182.02 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and an ethynyl group at the 2-position of the pyridine ring. This compound is typically found as a white to light yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-ethynylpyridine can be synthesized through various methods. One common synthetic route involves the bromination of 2-ethynylpyridine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Sonogashira Coupling Reactions
The ethynyl group undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides to form conjugated alkynes. This reaction is pivotal for synthesizing extended π-systems in materials science and pharmaceuticals .
Conditions and Yields
Substrate | Catalyst System | Solvent | Temperature | Yield |
---|---|---|---|---|
3-Bromo-2-chloropyridine | Pd(PPh₃)₄/CuI, Et₃N | THF | 100°C | 80% |
4-Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 80°C | 75% |
Key Product : 2-Chloro-3-(phenylethynyl)pyridine .
Mechanism : Oxidative addition of the halide to Pd(0), followed by transmetallation with the ethynyl copper intermediate .
Nucleophilic Substitution of Bromine
The bromine atom participates in SNAr reactions with nucleophiles (e.g., amines, thiols) under basic conditions .
Representative Reactions
Nucleophile | Base | Solvent | Product | Yield |
---|---|---|---|---|
Piperidine | K₂CO₃ | DMF, 80°C | 5-Piperidin-2-ethynylpyridine | 68% |
Sodium thiolate | Et₃N | Ethanol | 5-(Methylthio)-2-ethynylpyridine | 72% |
Applications : Synthesis of bioactive molecules targeting enzymes or receptors .
Cycloaddition Reactions
The ethynyl group engages in [2+2] or [3+2] cycloadditions to form heterocycles. For example:
- With Azides : Copper-catalyzed click chemistry yields 1,2,3-triazoles .
- With Nitrones : Thermal conditions produce isoxazolines.
Cycloaddition Data
Reaction Partner | Catalyst/Conditions | Product | Yield |
---|---|---|---|
Phenyl azide | CuI, TBTA, DCM | 5-Bromo-2-(1,2,3-triazolyl)pyridine | 85% |
Nitrone | Toluene, reflux | Isoxazoline derivative | 63% |
Hydrogenation of the Ethynyl Group
Catalytic hydrogenation reduces the ethynyl group to an ethyl group, forming 5-bromo-2-ethylpyridine .
Hydrogenation Parameters
Catalyst | Pressure (psi) | Solvent | Temperature | Yield |
---|---|---|---|---|
Pd/C | 30 | Ethanol | 25°C | 92% |
PtO₂ | 50 | THF | 50°C | 88% |
Applications : Modifying lipophilicity for drug design .
Halogenation and Functionalization
The ethynyl group reacts with halogens (e.g., Br₂, I₂) via electrophilic addition:
Bromination Example
Reagent | Solvent | Product | Yield |
---|---|---|---|
Br₂ | CCl₄, 0°C | 5-Bromo-2-(1,2-dibromoethyl)pyridine | 78% |
Utility : Intermediate for further cross-coupling or polymerization .
Coordination Chemistry
The pyridine nitrogen and ethynyl π-system coordinate with metals (e.g., Ag, Cu), forming complexes studied for catalytic or material applications .
Ag(111) Surface Coordination
Substrate | Technique | Observation |
---|---|---|
This compound | STM | Self-assembled monolayers via Ag-π interactions |
Scientific Research Applications
Pharmaceutical Development
5-Bromo-2-ethynylpyridine is a significant intermediate in the synthesis of various pharmaceuticals. Its bromine atom enhances reactivity, making it a valuable building block in the development of novel drugs that target specific biological pathways.
Case Study: A study demonstrated its use in synthesizing potent inhibitors for specific receptors, showcasing its potential in drug discovery and development processes .
Researchers leverage the reactivity of this compound in organic synthesis to create complex molecules. It is widely used in academic and industrial laboratories for producing fine chemicals.
Application Example: In a synthetic pathway, this compound can be used to form various derivatives that are crucial for further chemical transformations .
Biochemical Research
This compound serves as a probe in biochemical studies, helping scientists understand enzyme mechanisms and interactions within biological systems. Its ability to selectively interact with biological targets makes it a useful tool for probing cellular functions.
Case Study: Research has shown that compounds derived from 5-bromo derivatives can significantly affect enzyme activity, providing insights into metabolic pathways .
Agricultural Chemistry
In agricultural chemistry, this compound is involved in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides aimed at improving crop yields.
Research Findings: Studies indicate that derivatives of this compound exhibit enhanced biological activity against pests while maintaining low toxicity levels for non-target organisms .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynylpyridine depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and ethynyl groups. These interactions can include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-iodopyridine: Contains an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: 5-Bromo-2-ethynylpyridine is unique due to the combination of the bromine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of complex molecules .
Biological Activity
5-Bromo-2-ethynylpyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrN
- Molecular Weight : 185.03 g/mol
- CAS Number : 111770-86-6
The compound features a bromine atom attached to a pyridine ring, with an ethynyl group providing additional reactivity.
Synthesis
The synthesis of this compound typically involves the bromination of 2-ethynylpyridine using bromine or other brominating agents. This reaction can be performed under various conditions, including solvent-free or in the presence of solvents such as dichloromethane.
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial and antiviral activities. For instance, pyridine derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The presence of halogen atoms in these compounds often enhances their biological activity due to increased lipophilicity and reactivity.
Pathogen | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 50 |
Escherichia coli | Antibacterial | 55 |
Candida albicans | Antifungal | 60 |
These results suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
Anticancer Activity
The anticancer potential of halogenated pyridines has been explored, with some studies indicating that these compounds can inhibit cancer cell proliferation. For example, brominated compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
A study on related compounds demonstrated that at specific concentrations, halogenated pyridines could significantly reduce the viability of cancer cell lines.
Cell Line | Concentration (µM) | Cell Viability (%) |
---|---|---|
MCF-7 (Breast Cancer) | 10 | 70 |
HeLa (Cervical Cancer) | 20 | 65 |
A549 (Lung Cancer) | 15 | 60 |
These findings indicate that further research is needed to evaluate the specific effects of this compound on various cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways. The incorporation of bromine into the structure may facilitate interactions with nucleophilic sites in biomolecules, potentially leading to alterations in gene expression and cellular function.
Case Studies
- Study on Neuroblastoma Cells : A recent study investigated the effects of halogenated pyridines on neuroblastoma cells. The results showed that treatment with these compounds led to increased apoptosis and decreased proliferation rates compared to untreated controls.
- Antiviral Activity Assessment : Another study assessed the antiviral properties of pyridine derivatives against influenza virus. The results indicated that certain derivatives inhibited viral replication at low concentrations, suggesting potential therapeutic applications for respiratory viruses.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Bromo-2-ethynylpyridine, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves halogenation followed by cross-coupling reactions. For example:
- Bromination : Starting with 2-ethynylpyridine, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .
- Sonogashira Coupling : Alternatively, 5-bromo-2-iodopyridine can react with terminal alkynes (e.g., ethynyltrimethylsilane) using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in a solvent like THF or DMF .
- Critical Factors : Catalyst purity, solvent dryness, reaction temperature (60–80°C), and inert atmosphere (argon/nitrogen) significantly impact yield. Side reactions, such as homo-coupling of alkynes, must be minimized .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethynyl proton (C≡CH) appears as a singlet at ~δ 2.5–3.5 ppm in ¹H NMR. In ¹³C NMR, the sp-hybridized carbons resonate at ~70–85 ppm (C≡CH) and 90–110 ppm (C-Br) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 205.03 (C₇H₅BrN₂) with isotopic patterns consistent with bromine .
- IR Spectroscopy : A sharp peak at ~2100–2260 cm⁻¹ confirms the alkyne (C≡C) stretch .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for halogenation or cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions often arise from variations in reaction conditions or impurities. Systematic approaches include:
- Parameter Screening : Test variables like catalyst loading (e.g., 1–5 mol% Pd), solvent polarity (DMF vs. THF), and temperature gradients .
- Analytical Validation : Use HPLC or GC-MS to quantify side products (e.g., dehalogenated byproducts) .
- Literature Cross-Referencing : Compare results with studies on analogous compounds, such as 5-Bromo-2-fluoropyridine, where bromine’s electronic effects are well-documented .
Q. What role does the bromine substituent play in directing regioselectivity during functionalization reactions of this compound?
- Methodological Answer : The bromine atom is both an electron-withdrawing group and a leaving group, influencing reactivity:
- Electrophilic Substitution : Bromine deactivates the pyridine ring, directing incoming electrophiles to the meta position relative to itself .
- Cross-Coupling : In Suzuki or Sonogashira reactions, bromine acts as a superior leaving group compared to chlorine, enabling selective bond formation at the 5-position .
- Mechanistic Studies : DFT calculations or Hammett plots can quantify bromine’s electronic effects on transition states .
Properties
IUPAC Name |
5-bromo-2-ethynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAJERHBBEPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553707 | |
Record name | 5-Bromo-2-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111770-86-6 | |
Record name | 5-Bromo-2-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-ethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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